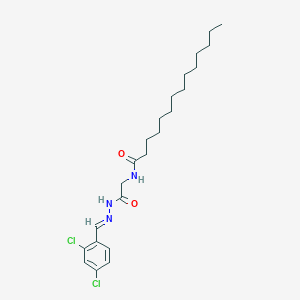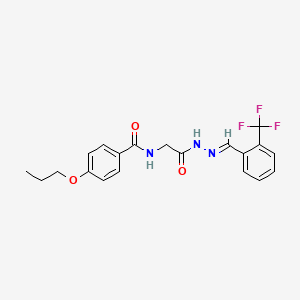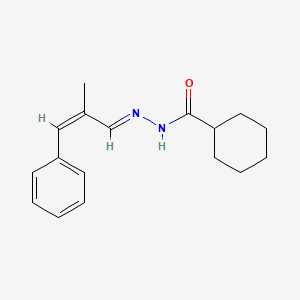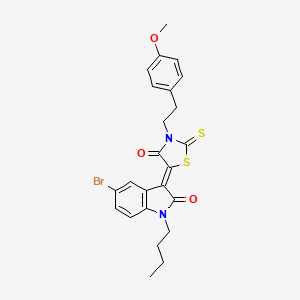
N-(2-(2-(2,4-Dichlorobenzylidene)hydrazino)-2-oxoethyl)tetradecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-(2,4-Dichlorobenzylidene)hydrazino)-2-oxoethyl)tetradecanamide is a complex organic compound characterized by its unique structure, which includes a hydrazone linkage and a long alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(2,4-Dichlorobenzylidene)hydrazino)-2-oxoethyl)tetradecanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorobenzylidene moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted hydrazones or amides.
Scientific Research Applications
N-(2-(2-(2,4-Dichlorobenzylidene)hydrazino)-2-oxoethyl)tetradecanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development, particularly for its hydrazone linkage which can be a pharmacophore in various therapeutic agents.
Mechanism of Action
The mechanism of action of N-(2-(2-(2,4-Dichlorobenzylidene)hydrazino)-2-oxoethyl)tetradecanamide involves its interaction with biological molecules through its hydrazone linkage. This linkage can form reversible covalent bonds with various biomolecules, potentially inhibiting or modifying their function. The molecular targets and pathways involved are still under investigation, but they may include enzymes and receptors involved in microbial growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- N’-(2,4-Dichlorobenzylidene)-2-hydroxybenzohydrazide
- 2,4-Dichloro-N-[1-(2-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazino)-3-methyl-1-oxo-2-butanyl]benzamide
Uniqueness
N-(2-(2-(2,4-Dichlorobenzylidene)hydrazino)-2-oxoethyl)tetradecanamide is unique due to its long alkyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for membrane interaction. This makes it particularly interesting for applications in drug delivery and material science.
Properties
CAS No. |
765278-27-1 |
|---|---|
Molecular Formula |
C23H35Cl2N3O2 |
Molecular Weight |
456.4 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]tetradecanamide |
InChI |
InChI=1S/C23H35Cl2N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-22(29)26-18-23(30)28-27-17-19-14-15-20(24)16-21(19)25/h14-17H,2-13,18H2,1H3,(H,26,29)(H,28,30)/b27-17+ |
InChI Key |
MUJUBYBMKFWGMU-WPWMEQJKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=C(C=C(C=C1)Cl)Cl |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)NN=CC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(E)-(2,6-dichlorophenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B12011505.png)


![N'-[(E)-(4-fluorophenyl)methylideneamino]-N-naphthalen-1-yloxamide](/img/structure/B12011526.png)
![1-{4-[2-(Benzhydryloxy)ethyl]-1-piperazinyl}-2-butyl-3-methylpyrido[1,2-A]benzimidazole-4-carbonitrile](/img/structure/B12011540.png)
![2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B12011546.png)

![5-(3-Isopropoxyphenyl)-4-{[(E)-(2-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12011551.png)
![N'-(1-([1,1'-Biphenyl]-4-yl)ethylidene)-5-(4-fluorophenyl)-1H-pyrazole-3-carbohydrazide](/img/structure/B12011557.png)
![(2-Oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-chlorophenyl)methanone]](/img/structure/B12011559.png)



